molecular formula C14H11BrO2 B6188246 2-benzyl-4-bromobenzoic acid CAS No. 857005-14-2

2-benzyl-4-bromobenzoic acid

Cat. No.: B6188246
CAS No.: 857005-14-2
M. Wt: 291.14 g/mol
InChI Key: OUGBMNAFMFKNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-bromobenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a benzyl group and a bromine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-4-bromobenzoic acid can be achieved through several methods. One common approach involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid using oxidizing agents such as 2-iodoxy-5-methylbenzenesulfonic acid and Oxone . The reaction is typically carried out in acetonitrile at elevated temperatures with vigorous stirring.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing similar oxidizing agents and reaction conditions as described above. The scalability of the process ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-bromobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: 2-iodoxy-5-methylbenzenesulfonic acid, Oxone.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products:

    Oxidation: 4-bromobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

2-Benzyl-4-bromobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-4-bromobenzoic acid involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, altering its conformation and inhibiting its activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-4-bromobenzoic acid is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

857005-14-2

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

2-benzyl-4-bromobenzoic acid

InChI

InChI=1S/C14H11BrO2/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)

InChI Key

OUGBMNAFMFKNSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.